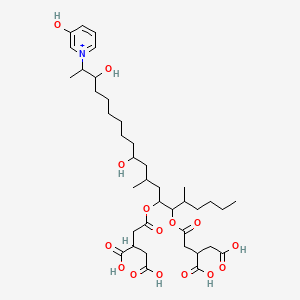
Fumonisin FP3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumonisin FP3, also known as fumonisin FP(3), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. Fumonisin FP3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fumonisin FP3 is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Fumonisin Structure and Biosynthesis
Fumonisins, including FP3, are mycotoxins produced by Fusarium species, with structural complexity and biosynthetic pathways of interest. Ding, Bojja, and Du (2004) studied the protein Fum3p, necessary for the C-5 hydroxylation of fumonisins, a key step in their biosynthesis (Ding, Bojja, & Du, 2004). Additionally, Musser et al. (1996) identified a new series of fumonisins, including FP1-3, which differ in structure from the B series by having a 3-hydroxypyridinium moiety (Musser, Gay, Mazzola, & Plattner, 1996).
Fumonisin Impact on Health and Development
Fumonisins, including FP3, have significant health implications. Marasas et al. (2004) demonstrated their disruption of sphingolipid metabolism and neural tube development, linking them to human neural tube defects (Marasas et al., 2004). Moreover, Tomaszewska et al. (2021) explored the effects of fumonisins on bone and cartilage development in newborns prenatally exposed to these toxins (Tomaszewska et al., 2021).
Fumonisin Toxicity and Detoxification
The research on fumonisin toxicity and its detoxification is also significant. Galvano et al. (2002) highlighted the DNA damage in astrocytes exposed to fumonisin B1, a closely related compound, underlining the genotoxic potential of fumonisins (Galvano et al., 2002). Furthermore, Wang et al. (2023) identified three novel fumonisin detoxification transaminases, offering insights into potential remediation strategies (Wang et al., 2023).
Mechanisms of Fumonisin Biosynthesis
The mechanisms of fumonisin biosynthesis have been a topic of considerable research. For instance, Zaleta-Rivera et al. (2006) provided insights into the role of FUM14 in the esterification of fumonisins during their biosynthesis (Zaleta-Rivera, Xu, Yu, Butchko, Proctor, Hidalgo-Lara, Raza, Dussault, & Du, 2006). Additionally, Butchko, Plattner, and Proctor (2003) described the role of FUM13 in the C-3 carbonyl reduction, a critical step in fumonisin production (Butchko, Plattner, & Proctor, 2003).
Propiedades
Número CAS |
182063-60-1 |
|---|---|
Nombre del producto |
Fumonisin FP3 |
Fórmula molecular |
C39H62NO15+ |
Peso molecular |
784.9 g/mol |
Nombre IUPAC |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO15/c1-5-6-12-25(3)37(55-36(49)22-28(39(52)53)20-34(46)47)32(54-35(48)21-27(38(50)51)19-33(44)45)18-24(2)17-29(41)13-9-7-8-10-15-31(43)26(4)40-16-11-14-30(42)23-40/h11,14,16,23-29,31-32,37,41,43H,5-10,12-13,15,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |
Clave InChI |
SJFPAYWMTYRRGT-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
SMILES canónico |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Sinónimos |
fumonisin FP(3) fumonisin FP3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



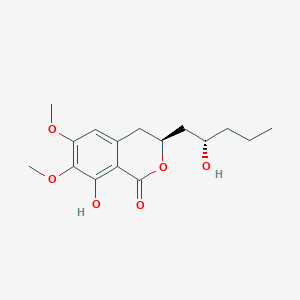

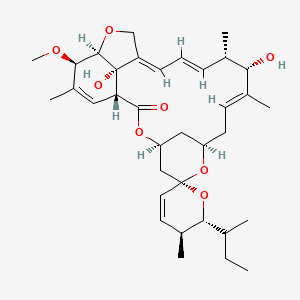

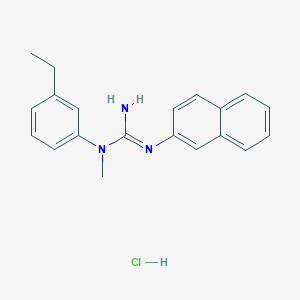
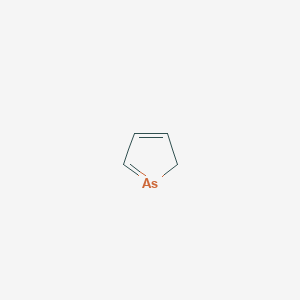

![(5S,6S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol](/img/structure/B1251066.png)
![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)
![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)
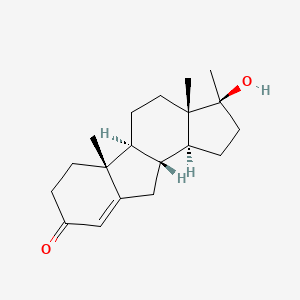

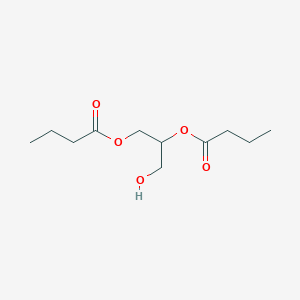
![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)